2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound that belongs to the class of pyrido[4,3-d]pyrimidines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyridine ring. These compounds are of interest due to their potential biological activities and their use as building blocks in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related pyrido[4,3-d]pyrimidine derivatives has been explored in various studies. For instance, a synthesis route for 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is described, starting from 2-amino-6-methyluracil through a key step involving 2-pivaloyl protecting and cyclization . Although this synthesis pertains to a different isomer, the methodologies used could potentially be adapted for the synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrido[4,3-d]pyrimidine derivatives can be complex, with the potential for various substituents and functional groups. In a related study, the molecular structure of 2-amino-3-cyano-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6-tetrahydro-4H-pyrano[2,3-d]pyrimidine was determined using X-ray crystallography, revealing the presence of unclassical hydrogen bonds . These structural insights are valuable for understanding the molecular interactions and properties of similar compounds.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be quite versatile. For example, the reactivity of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one was investigated, showing that it can be used to generate substituted or fused pyrimidines under controlled conditions . This suggests that 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine could also participate in various chemical reactions, potentially leading to a wide range of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[4,3-d]pyrimidine derivatives would depend on their specific substituents and structural features. While the papers provided do not directly discuss the properties of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, they do provide a basis for predicting its behavior. For instance, the presence of chlorine could influence its reactivity, and the fused ring system could affect its stability and solubility . Further experimental studies would be required to accurately determine these properties.
Scientific Research Applications
Synthesis and Mechanistic Studies
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and related compounds are extensively used as starting materials in the synthesis of various complex chemical structures. Elattar and Mert (2016) emphasized the importance of this compound in the multi-step synthesis of tetrahydropteroic acid derivatives, highlighting its role in diverse synthetic methodologies and reactions. This compound has been utilized in various synthetic routes, including those originating from pyridine and pyrimidine derivatives or multicomponent synthesis, indicating its versatility in chemical synthesis (Elattar & Mert, 2016).
Biomedical Applications
The derivative 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been synthesized for potential biomedical applications. For instance, Rosowsky et al. (1995) demonstrated its use in developing compounds with antifolate activity, which could inhibit enzymes like dihydrofolate reductase from various organisms. This indicates its potential in developing treatments for diseases caused by organisms such as Pneumocystis carinii and Toxoplasma gondii (Rosowsky, Mota, & Queener, 1995).
Development as a Selective Inhibitor
A study by Hamajima et al. (2019) focused on chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, aiming to generate a highly selective PI3Kδ inhibitor. This compound showed promise as a drug candidate for treating autoimmune diseases and leukocyte malignancies, demonstrating its potential in targeted therapy (Hamajima et al., 2019).
Antimicrobial Evaluation
Faty, Rashed, and Youssef (2015) explored the use of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in the synthesis of new compounds with potential antimicrobial activities. This research underscores its utility in developing novel antimicrobial agents, which is critical given the rising concern over antibiotic resistance (Faty, Rashed, & Youssef, 2015).
Environmental Impact Studies
Srivastava et al. (2016) conducted a study on the degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine, a related compound, in soil. This research is vital for understanding the environmental impact and degradation behavior of such compounds in agricultural and ecological settings (Srivastava et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGGDJZHKDARGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624522 | |
Record name | 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
CAS RN |
944901-59-1 | |
Record name | 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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